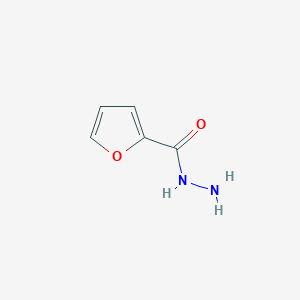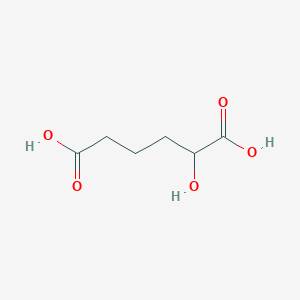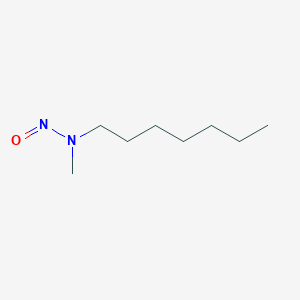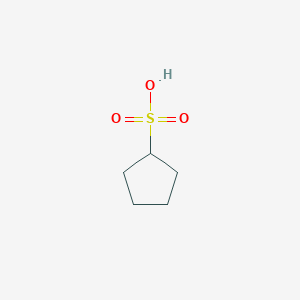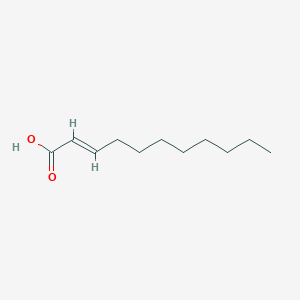
2-Undecenoic acid
描述
- 其特征在于酸二聚体,其中相应的二聚体通过羧基的分子间氢键 C=O···H-O 连接 .
- 该化合物为浅黄色至黄色液体。
(E)-2-十一碳烯酸: 是一种α,β-不饱和羧酸,化学式为 。
作用机制
- 确切的作用机制取决于具体情况,但它可能涉及与细胞膜或酶的相互作用。
- 分子靶标和途径需要进一步研究。
生化分析
Biochemical Properties
2-Undecenoic acid interacts with various biomolecules, particularly enzymes, proteins, and other cellular components. It has been suggested that many organic fatty acids, including this compound, exert fungicidal or fungistatic actions . The toxic effect of this compound involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the metabolic activities of the cell . It has been shown to have a profound effect on pivotal processes in the cell wall, membrane assembly, lipid metabolism, and pathogenesis .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its interaction with biomolecules and changes in gene expression . It has been demonstrated that the toxic effect of this compound involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. It is known that this compound possesses antifungal properties , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that this compound is a precursor in the manufacture of aromatic chemicals, polymers, or modified silicones .
准备方法
合成路线: (E)-2-十一碳烯酸可以通过多种方法合成,包括
工业生产: 虽然在工业上没有广泛生产,但可以在实验室规模上合成。
化学反应分析
反应: (E)-2-十一碳烯酸会发生典型的有机反应
常用试剂和条件: 具体的试剂和条件取决于所需的转化。
主要产物: 主要产物包括十一烷酸及其衍生物。
科学研究应用
化学: 用作有机合成的构建单元。
生物学: 研究其抗菌特性。
医药: 在抗真菌治疗中具有潜在的应用。
工业: 工业应用有限,但其衍生物可能在特种化学品中找到用途。
相似化合物的比较
属性
IUPAC Name |
(E)-undec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBBVTAVILYDIO-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859617 | |
| Record name | trans-2-Undecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15790-94-0, 4189-02-0 | |
| Record name | trans-2-Undecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15790-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Undecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Undecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Undecenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-undecenoic acid in bacterial communication?
A1: this compound acts as a signaling molecule in the diffusible signal factor (DSF) system used by bacteria like Burkholderia cenocepacia []. This communication system influences bacterial behaviors like biofilm formation, motility, and the production of virulence factors [].
Q2: How does the structure of this compound influence its interaction with catalysts?
A2: The crystal structure of this compound reveals a molecule where the octyl chain forms an angle of approximately 60° with the acrylic acid fragment []. This structural characteristic can influence its interaction with catalysts. For instance, in the presence of Poly (β-cyclodextrin)-stabilized palladium nanoparticles, the catalytic activity is higher for 10-undecenoic acid compared to this compound, suggesting a steric effect linked to inclusion complex formation [].
Q3: Are there specific applications of this compound derivatives in food science?
A3: Yes, certain this compound derivatives, specifically γ-lactones with unsaturation at the 2 or 3 positions, have been found to impart a characteristic "deep-fat fried" flavor to food products like cottonseed oil at low concentrations (2.5 ppm) []. These compounds also show promise in enhancing the flavor profile of margarine and snack foods [].
Q4: What analytical techniques are employed to study this compound?
A4: Various analytical methods are used to investigate this compound. Single reaction monitoring coupled with microfluidics-based chromatography helps quantify this compound-related protein virulence factors in bacterial secretomes []. Additionally, structural characterization often involves infrared and mass spectrometry to confirm chemical structure [].
Q5: How do different reaction conditions impact the hydrogenation of this compound?
A5: The hydrogenation of this compound can be influenced by the reaction environment. Studies using colloidal dispersions of platinum and palladium protected by nonionic surfactants demonstrated regio-selectivity in the hydrogenation process []. Notably, 10-undecenoic acid was hydrogenated more rapidly than this compound in these organized media, highlighting the impact of the surrounding environment on reaction kinetics [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


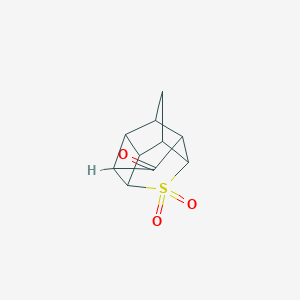

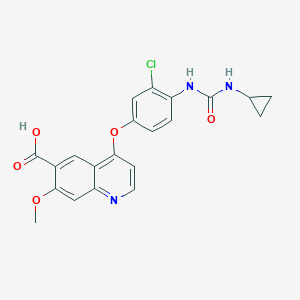
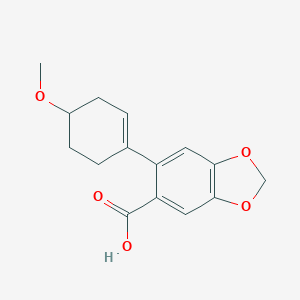
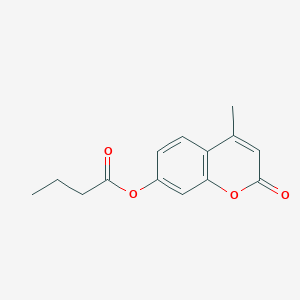
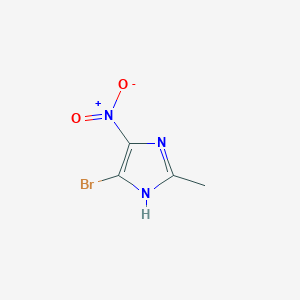

![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)
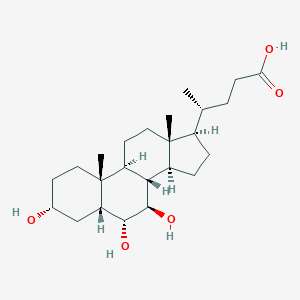
![2-Propen-1-one, 1-[4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-](/img/structure/B108488.png)
